![molecular formula C17H19N3O3 B2494457 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034347-91-4](/img/structure/B2494457.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzoxazepines and benzothiazepines involves cyclizations of specific precursors, indicating a methodology that might be relevant for synthesizing the compound . For instance, Katritzky et al. (2001) detailed the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations, presenting a potential pathway for related compound synthesis (Katritzky, Xu, He, & Mehta, 2001).
Molecular Structure Analysis
For understanding the molecular structure, the crystal structure and spectral analysis play crucial roles. The detailed structural characterization, including NMR and X-ray diffraction, provides insights into the molecular architecture of compounds. This level of analysis is essential for confirming the chemical structures of synthesized compounds, as exemplified in the synthesis and characterization of pyrazolo[3,4-d]pyrimidine analogs of potent antitumor agents by Taylor and Patel (1992) (Taylor & Patel, 1992).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds, such as their synthesis routes, reaction conditions, and the influence of substituents on their activity, provide valuable insights. For example, the cycloaddition of dibenzoxazepinium ylides to acetylenes and fullerene C60 discussed by Khlebnikov et al. (2010) might offer perspectives on the reactivity and functionalization possibilities of oxazepines (Khlebnikov et al., 2010).
特性
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMYWKWQSFQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。